
N~3~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
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Overview
Description
N~3~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 3,5-dichlorophenyl group and two dimethylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves the reaction of 3,5-dichlorophenyl isocyanate with a suitable piperidine derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, at a temperature range of 0°C to 25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N~3~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N~3~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals .
Mechanism of Action
The mechanism of action of N3-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis or energy production in microorganisms, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar dichlorophenyl group but different core structure, known for its antimicrobial properties.
N-(3,5-dichlorophenyl)succinimide: Another dichlorophenyl derivative with applications in agriculture as a fungicide.
3,5-dichloro-N-(2-chlorophenyl)benzamide: A related compound used in the synthesis of various benzamide derivatives.
Uniqueness
N~3~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to its specific piperidine-based structure, which imparts distinct chemical and biological properties. Its dual dimethylcarbamoyl groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-N-(3,5-dichlorophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-19(2)15(22)20-5-3-4-10(9-20)14(21)18-13-7-11(16)6-12(17)8-13/h6-8,10H,3-5,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOWVGJPRBQFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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